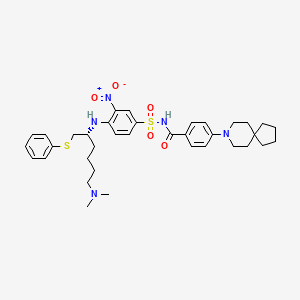
ABX-1431
Vue d'ensemble
Description
ABX-1431, également connu sous le nom d'Elcubragistat, est un composé prometteur doté de propriétés uniques. Il agit comme un inhibiteur puissant et sélectif de la lipase monoacylglycérol (MAGL), une hydrolase de sérine. Son rôle principal est de moduler la signalisation endocannabinoïde dans le système nerveux central (SNC) afin de rétablir l'équilibre homéostatique .
Méthodes De Préparation
Voies de synthèse :
ABX-1431 peut être synthétisé en utilisant des voies spécifiques. Malheureusement, les voies synthétiques détaillées ne sont pas facilement disponibles dans le domaine public. Des services de synthèse sur mesure peuvent fournir un accès rapide à ce composé.
Production industrielle :
Les informations sur les méthodes de production industrielle à grande échelle d'this compound sont limitées. Les institutions de recherche et les sociétés pharmaceutiques peuvent avoir des procédés exclusifs pour sa synthèse.
Analyse Des Réactions Chimiques
ABX-1431 subit diverses réactions chimiques, y compris l'oxydation, la réduction et la substitution. Les réactifs et conditions courants utilisés dans ces réactions ne sont pas explicitement documentés. Sa sélectivité par rapport à d'autres enzymes, telles qu'ABHD6 et PLA2G7, met en évidence sa spécificité . Les principaux produits formés à partir de ces réactions restent un domaine de recherche en cours.
4. Applications de recherche scientifique
This compound s'est avéré prometteur dans plusieurs domaines scientifiques :
Neurosciences et troubles du SNC : Il est actuellement en phase 2 d'essais cliniques pour la sclérose en plaques et le syndrome de Tourette, indiquant sa valeur thérapeutique potentielle dans les conditions neurologiques.
Recherche sur le système endocannabinoïde : Le rôle d'this compound dans la modulation de la signalisation endocannabinoïde le rend précieux pour l'étude de ce système complexe.
Reprofilage des médicaments : Les chercheurs explorent son potentiel dans le reprofilage des médicaments existants pour de nouvelles indications.
5. Mécanisme d'action
Le mécanisme d'action d'this compound implique l'inhibition de la MAGL, qui régule les niveaux d'endocannabinoïdes. Ce faisant, il améliore la signalisation endocannabinoïde, impactant diverses voies dans le SNC. Des études supplémentaires sont nécessaires pour élucider ses cibles moléculaires précises.
Applications De Recherche Scientifique
ABX-1431 has shown promise in several scientific fields:
Neuroscience and CNS Disorders: It is currently in phase 2 clinical trials for multiple sclerosis and Tourette syndrome, indicating its potential therapeutic value in neurological conditions.
Endocannabinoid System Research: this compound’s role in modulating endocannabinoid signaling makes it valuable for studying this complex system.
Drug Repurposing: Researchers explore its potential in repurposing existing drugs for novel indications.
Mécanisme D'action
ABX-1431’s mechanism involves inhibiting MAGL, which regulates endocannabinoid levels. By doing so, it enhances endocannabinoid signaling, impacting various pathways in the CNS. Further studies are needed to elucidate its precise molecular targets.
Comparaison Avec Des Composés Similaires
ABX-1431 se distingue par sa forte puissance (IC50 = 14 nM) contre la MGLL humaine et sa sélectivité sur ABHD6 et PLA2G7 . Des composés similaires comprennent d'autres inhibiteurs de la MAGL, mais les propriétés uniques d'this compound en font un candidat prometteur.
Propriétés
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F9N3O2/c21-18(22,23)14-4-3-13(15(11-14)31-5-1-2-6-31)12-30-7-9-32(10-8-30)17(33)34-16(19(24,25)26)20(27,28)29/h3-4,11,16H,1-2,5-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZJGTOZFRNWCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)C(F)(F)F)CN3CCN(CC3)C(=O)OC(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446817-84-0 | |
| Record name | ABX-1431 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446817840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABX-1431 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16036 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | [2,2,2-trifluoro-1-(trifluoromethyl)ethyl] 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELCUBRAGISTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB39E94UXK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid](/img/structure/B605040.png)
![[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B605041.png)
![(E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride](/img/structure/B605042.png)

![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)

![2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B605052.png)
![(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B605053.png)
